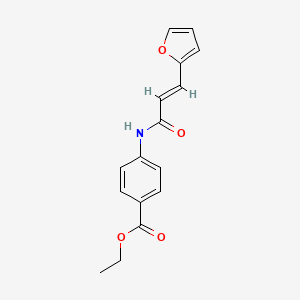

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

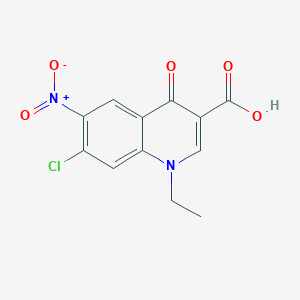

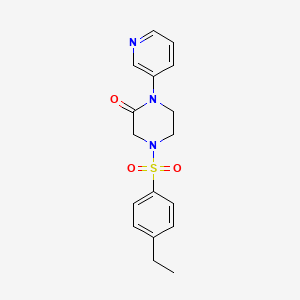

The compound “N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-methoxybenzamide” is a complex organic molecule. It contains a pyrrolidinone ring, a fluorophenyl group, and a methoxybenzamide moiety. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods could be used to analyze its structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The pyrrolidinone ring might undergo reactions at the carbonyl group, the fluorophenyl group could participate in electrophilic aromatic substitution reactions, and the methoxybenzamide moiety might be involved in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity and hydrogen bonding capabilities. The pyrrolidinone ring could influence its conformational stability and reactivity .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives, which share a similar structural motif to our compound of interest, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be explored for its efficacy against various RNA and DNA viruses, contributing to the development of new antiviral medications.

Anti-inflammatory Properties

The indole scaffold is known for its anti-inflammatory capabilities. By modulating inflammatory pathways, indole derivatives can be beneficial in treating conditions like arthritis and other chronic inflammatory diseases . Research into the specific anti-inflammatory mechanisms of “N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide” could lead to novel treatments for such ailments.

Anticancer and Antitumor Applications

Compounds with an indole core structure have been found to possess anticancer and antitumor activities. They can interact with various cellular targets, disrupting cancer cell proliferation and inducing apoptosis . The compound may be investigated for its potential use in targeted cancer therapies, especially considering its unique fluorophenyl and methoxybenzamide groups.

Antimicrobial Effects

Indole derivatives are also known for their antimicrobial properties, which include fighting against bacteria, fungi, and other pathogens . The structural features of “N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide” could be optimized to enhance its efficacy as a broad-spectrum antimicrobial agent.

Neuroprotective Effects

Fluorinated compounds, such as our subject compound, often exhibit neuroprotective effects. They can protect neuronal cells from oxidative stress and apoptosis, which is beneficial in neurodegenerative diseases like Alzheimer’s and Parkinson’s . Further research could explore the potential neuroprotective applications of this compound.

Enzyme Inhibition

Many indole-based molecules act as enzyme inhibitors, which is crucial in the treatment of various diseases, including metabolic disorders and cancers . The specific enzyme inhibitory action of “N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide” could be studied to develop new therapeutic drugs.

Analgesic Properties

Indole derivatives have been utilized for their analgesic properties, providing pain relief without the addictive effects of opioids . Investigating the analgesic potential of this compound could lead to safer pain management options.

Antioxidant Activity

The antioxidant activity of indole derivatives is another promising area of application. These compounds can neutralize free radicals, reducing oxidative stress and preventing cellular damage . “N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide” might be a candidate for further antioxidant studies.

Zukünftige Richtungen

The study of new compounds like this one is an important part of medicinal chemistry and drug discovery. Future research could involve synthesizing this compound, studying its physical and chemical properties, investigating its biological activity, and optimizing its structure for improved activity .

Eigenschaften

IUPAC Name |

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O3/c1-24-16-8-3-2-7-15(16)18(23)20-13-10-17(22)21(11-13)14-6-4-5-12(19)9-14/h2-9,13H,10-11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSXFSVVRRFVHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2602893.png)

![5-(2-Thienylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2602903.png)

![2,3,4-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2602907.png)

![2-[(2,4-Dimethylphenyl)methyl]azetidine;hydrochloride](/img/structure/B2602908.png)

![1-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)azepane](/img/structure/B2602913.png)